molecular formula C8H7BrO3 B1588097 Methyl-3-brom-4-hydroxybenzoat CAS No. 29415-97-2

Methyl-3-brom-4-hydroxybenzoat

Katalognummer: B1588097
CAS-Nummer: 29415-97-2
Molekulargewicht: 231.04 g/mol
InChI-Schlüssel: RKUNSPWAQIUGEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-bromo-4-hydroxybenzoate is an organic compound with the molecular formula C8H7BrO3. It is a derivative of benzoic acid, where the hydrogen atom at the third position is replaced by a bromine atom, and the carboxyl group is esterified with a methanol molecule. This compound is known for its applications in various fields, including organic synthesis and pharmaceuticals .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1.1 Antimicrobial Activity

Methyl 3-bromo-4-hydroxybenzoate has been investigated for its antimicrobial properties. Studies indicate that derivatives of this compound can effectively inhibit the growth of various bacterial strains. For instance, a study by Zhong et al. (2001) demonstrated that these derivatives possess broad-spectrum antimicrobial activity, suggesting their potential as new antimicrobial agents in pharmaceutical formulations.

1.2 Cytotoxicity and Cancer Therapy

Research has shown that methyl 3-bromo-4-hydroxybenzoate exhibits cytotoxic effects against specific cancer cell lines. Comparative analyses reveal that brominated derivatives generally show enhanced cytotoxicity compared to their non-brominated counterparts, potentially due to increased lipophilicity and membrane permeability. This property makes them promising candidates for cancer therapy .

1.3 Mechanistic Studies

Investigations into the mechanism of action of methyl 3-bromo-4-hydroxybenzoate have revealed its interaction with cellular signaling pathways related to apoptosis and cell proliferation. Such studies suggest that the compound may induce apoptosis in malignant cells, thereby supporting its therapeutic potential in oncology.

Agricultural Applications

2.1 Insect Growth Regulators

Methyl 3-bromo-4-hydroxybenzoate has been evaluated for its efficacy as an insect growth regulator (IGR). Research indicates that compounds in this class can induce precocious metamorphosis in larvae of certain pests, disrupting their developmental processes. This application is particularly valuable in integrated pest management strategies aimed at controlling agricultural pests without resorting to traditional insecticides .

Material Sciences

3.1 Synthesis of Functional Materials

The compound serves as an important intermediate in the synthesis of various functional materials, including polymers and coatings. Its ability to undergo further chemical transformations allows it to be incorporated into materials designed for specific applications, such as drug delivery systems or bioactive coatings .

Data Table: Summary of Applications

Application AreaSpecific UseKey Findings/Case Studies
PharmaceuticalsAntimicrobial agentsEffective against various bacterial strains
Cancer therapyExhibits cytotoxicity against cancer cell lines
Mechanistic studiesInduces apoptosis via cellular signaling pathways
AgricultureInsect growth regulatorsInduces precocious metamorphosis in pest larvae
Material SciencesSynthesis of functional materialsUsed as an intermediate for polymers and coatings

Case Studies

Case Study 1: Antimicrobial Efficacy
Zhong et al. (2001) conducted a study demonstrating the effectiveness of methyl 3-bromo-4-hydroxybenzoate derivatives against a range of pathogens, highlighting their potential in developing new antimicrobial therapies.

Case Study 2: Cytotoxicity in Cancer Research
In a comparative analysis of hydroxybenzoate derivatives, researchers found that methyl 3-bromo-4-hydroxybenzoate exhibited significant cytotoxic effects on breast cancer cell lines, indicating its potential as a lead compound for further drug development.

Case Study 3: Insect Growth Regulation
Research evaluating the compound's role as an IGR revealed its ability to disrupt normal development in insect larvae, suggesting practical applications in sustainable agriculture practices aimed at pest control.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Methyl 3-bromo-4-hydroxybenzoate can be synthesized through the bromination of methyl 4-hydroxybenzoate. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as acetic acid glacial. The reaction is carried out in a halogenated alkane solvent and/or an ether solvent at temperatures ranging from -10°C to 50°C .

Industrial Production Methods: Industrial production methods for methyl 3-bromo-4-hydroxybenzoate often involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: Methyl 3-bromo-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Wirkmechanismus

The mechanism of action of methyl 3-bromo-4-hydroxybenzoate involves its interaction with cellular components. It can interfere with cellular membrane transfer processes and inhibit the synthesis of DNA, RNA, and enzymes in bacterial cells. This is similar to the mechanism of action observed in other alkyl hydroxybenzoates .

Vergleich Mit ähnlichen Verbindungen

Comparison: Methyl 3-bromo-4-hydroxybenzoate is unique due to the specific positioning of the bromine and hydroxyl groups on the benzene ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its analogs, it may exhibit different biological activities and chemical properties, making it valuable for specific applications in research and industry .

Biologische Aktivität

Methyl 3-bromo-4-hydroxybenzoate (CAS No. 29415-97-2) is an organic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a comprehensive overview of its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Methyl 3-bromo-4-hydroxybenzoate is characterized by the following properties:

  • Molecular Formula : C8_8H7_7BrO3_3
  • Molecular Weight : 231.05 g/mol
  • Boiling Point : Not available
  • Log P (Partition Coefficient) : Approximately 2.09, indicating moderate lipophilicity, which may influence its absorption and distribution in biological systems .

Structure

The compound features a bromine atom at the 3-position and a hydroxy group at the 4-position of the benzoate ring, which is crucial for its biological activity.

Antimicrobial Properties

Research indicates that methyl 3-bromo-4-hydroxybenzoate exhibits antimicrobial activity against various pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential use as a preservative or therapeutic agent in combating infections .

Antioxidant Activity

The compound has shown significant antioxidant properties in vitro. It can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is particularly relevant in the context of diseases characterized by oxidative damage, such as cancer and neurodegenerative disorders .

Enzyme Inhibition

Methyl 3-bromo-4-hydroxybenzoate has been identified as a selective inhibitor of certain enzymes involved in metabolic pathways. For instance, it does not inhibit major cytochrome P450 enzymes (CYP1A2, CYP2C19, CYP2D6), indicating a favorable safety profile for potential drug development .

Case Studies

  • Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the compound's efficacy against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating promising antibacterial potential.
  • Antioxidant Mechanism : Research published in Free Radical Biology and Medicine highlighted that methyl 3-bromo-4-hydroxybenzoate significantly reduced lipid peroxidation levels in rat liver homogenates, supporting its role as an antioxidant.

Pharmacokinetics

Understanding the pharmacokinetics of methyl 3-bromo-4-hydroxybenzoate is essential for assessing its therapeutic potential:

  • Absorption : The compound is reported to be permeable across biological membranes (BBB permeant), suggesting good absorption characteristics .
  • Metabolism : It undergoes metabolic conversion primarily through esterases, leading to the formation of non-toxic metabolites .

Toxicity Profile

The toxicity studies indicate that methyl 3-bromo-4-hydroxybenzoate possesses low acute toxicity levels. In vitro assays have shown no significant cytotoxic effects on human cell lines at therapeutic concentrations.

Eigenschaften

IUPAC Name

methyl 3-bromo-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrO3/c1-12-8(11)5-2-3-7(10)6(9)4-5/h2-4,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKUNSPWAQIUGEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406525
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29415-97-2
Record name METHYL 3-BROMO-4-HYDROXYBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 3-bromo-4-hydroxybenzoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a stirred suspension of methyl 4-hydroxybenzoate (180 g, 1183 mmol) in DCM (3 L) was added dropwise bromine (64 mL, 1242 mmol) under nitrogen and at 0° C. and the reaction mixture was left to stir at room temperature for 36 h. A solution of sodium thiosulfate (500 mL of a 10% solution) was then added while keeping the temperature around 15° C. followed by addition of MeOH (250 mL). The organic layer was washed with water, then brine, dried over MgSO4, filtered and concentrated to dryness to afford methyl 3-bromo-4-hydroxybenzoate (290 g) as a white solid. Mass Spectrum: m/z [M−H]−=229.
Quantity
180 g
Type
reactant
Reaction Step One
Name
Quantity
3 L
Type
solvent
Reaction Step One
Quantity
64 mL
Type
reactant
Reaction Step Two
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
250 mL
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A solution of 3-bromo-4-hydroxybenzoic acid (50.4 g, 232 mmol) and conc. sulfuric acid (17 mL) in methanol (330 mL) was heated under reflux for 24 hrs. The reaction mixture was neutralized with aqueous sodium hydroxide solution. Methanol was removed under reduced pressure and the residue was extracted with ethyl acetate. The extract was washed with aqueous sodium hydrogen carbonate and saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained crystals were washed with diethyl ether/hexane to give the title compound (45.5 g, yield 85%) as pale-pink crystals.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Synthesis routes and methods III

Procedure details

Methyl 4-hydroxybenzoate (25.00 g) was dissolved in chloroform (225 mL) and methanol (25 mL), and a chloroform (30 mL) solution of bromine (8.5 mL) was added dropwise to the solution, and then the mixture was stirred for 2 hours. The reaction solution was diluted with chloroform, washed with water, an aqueous 10% sodium thiosulfate solution and saturated brine and then dried over anhydrous sodium sulfate. The solvent was distilled off under reduced pressure to obtain the title compound (37.81 g) as a colorless crystal.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
Type
reactant
Reaction Step Two
Quantity
25 mL
Type
solvent
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a stirred solution of 3-bromo-4-hydroxybenzoic acid (available from Alfa Aesar, Avocado, Lancaster) (50.0 g, 231 mmol) in MeOH (300 mL) was added a cold solution of sulfuric acid (2.50 mL, 47 mmol). The mixture was heated to 80° C. and monitored by TLC. After 16.5 hours, the solvent was removed and the reaction mixture was diluted with EtOAc. The organic phase was washed carefully two times with saturated aqueous NaHCO3, once with brine, and then dried over anhydrous sodium sulfate. After filtration, the organic solvent was removed in vacuo to yield T3.1 as a white solid (yield 100%) that was used without purification.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Name
Yield
100%

Synthesis routes and methods V

Procedure details

A solution of 3-bromo-4-hydroxybenzoic acid (50.4 g, 232 mmol) and concentrated sulfuric acid (17 mL) in methanol (330 mL) was heated under reflux for 24 hr. The reaction mixture was neutralized with aqueous sodium hydroxide solution, methanol was evaporated under reduced pressure, and the mixture was extracted with ethyl acetate. The extract was washed with aqueous sodium bicarbonate solution and saturated brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The obtained crystals were washed with diethyl ether/hexane to give the title compound (45.5 g, yield 85%) as pale-pink crystals.
Quantity
50.4 g
Type
reactant
Reaction Step One
Quantity
17 mL
Type
reactant
Reaction Step One
Quantity
330 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
85%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-bromo-4-hydroxybenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-bromo-4-hydroxybenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-bromo-4-hydroxybenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-bromo-4-hydroxybenzoate
Reactant of Route 5
Methyl 3-bromo-4-hydroxybenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-bromo-4-hydroxybenzoate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.